
Lithium difluoroacetate
Overview
Description
Lithium difluoroacetate is an organofluorine compound with the chemical formula LiC₂F₂O₂. It is a lithium salt of difluoroacetic acid and is known for its applications in various fields, particularly in the development of high-voltage electrolytes for lithium-ion batteries. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound in both academic research and industrial applications.
Mechanism of Action
Target of Action
Lithium Difluoroacetate primarily targets enzymes that have magnesium as a cofactor . These include glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase (IMPA) . These enzymes play crucial roles in various cellular processes, including signal transduction, cell proliferation, and neuronal plasticity .
Mode of Action
this compound interacts with its targets by competing for macromolecular sites that are relatively specific for other cations, most especially for sodium and magnesium . This competition modulates the biochemical phenotype . For instance, lithium inhibits GSK-3, which in turn enhances the activity of Brain-Derived Neurotrophic Factor (BDNF), a key player in neurogenesis and synaptic plasticity .
Biochemical Pathways
this compound affects several biochemical pathways. It reduces amyloid deposition and tau phosphorylation, enhances autophagy, neurogenesis, and synaptic plasticity, regulates cholinergic and glucose metabolism, inhibits neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function . These effects collectively contribute to lithium’s neuroprotective properties .
Pharmacokinetics
The pharmacokinetics of this compound is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, making therapeutic drug monitoring essential .
Result of Action
The molecular and cellular effects of this compound’s action are manifold. It reduces total tau levels, modulates the production and clearance of Aβ, and enhances the activity of BDNF . These actions result in neuroprotection, reduced neuroinflammation, and improved cognitive function .
Action Environment
Environmental factors, such as temperature and the presence of other chemical compounds, can influence the action, efficacy, and stability of this compound. For instance, fluorination can effectively weaken Li+‐solvent interaction to facilitate the desolvation process at low temperature . A high degree of fluorination sacrifices salt dissociation and ionic conductivity . Therefore, the environment in which this compound operates can significantly impact its effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium difluoroacetate can be synthesized through the reaction of difluoroacetic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, where difluoroacetic acid is neutralized by lithium hydroxide to form this compound and water:
C2F2O2H+LiOH→LiC2F2O2+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. One such method includes the reaction of difluoroacetic acid with lithium carbonate, which yields this compound and carbon dioxide:
2C2F2O2H+Li2CO3→2LiC2F2O2+CO2+H2O
Chemical Reactions Analysis
Types of Reactions: Lithium difluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoromethyl radicals.
Reduction: It can be reduced to form difluoroethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the difluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Difluoromethyl radicals.
Reduction: Difluoroethanol.
Substitution: Various substituted difluoroacetates depending on the nucleophile used.
Scientific Research Applications
Lithium difluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of fluorinated organic compounds.
Biology: It is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of high-voltage electrolytes for lithium-ion batteries, enhancing their performance and stability.
Comparison with Similar Compounds
Lithium Trifluoroacetate: Similar in structure but with three fluorine atoms instead of two.
Lithium Fluoroacetate: Contains only one fluorine atom.
Lithium Acetate: Lacks fluorine atoms entirely.
Comparison:
Uniqueness: The presence of two fluorine atoms in lithium difluoroacetate imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs.
Applications: While lithium trifluoroacetate and lithium fluoroacetate are also used in various chemical syntheses, this compound is particularly valued for its role in high-voltage electrolytes for lithium-ion batteries.
Properties
IUPAC Name |
lithium;2,2-difluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2O2.Li/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDVDVNJDCUBDD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(C(=O)[O-])(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF2LiO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635576 | |
Record name | Lithium difluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74956-94-8 | |
Record name | Lithium difluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium difluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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